3-Ethoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

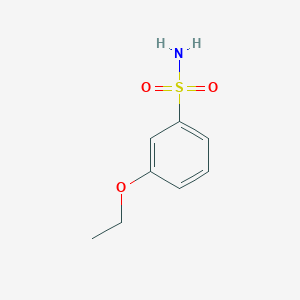

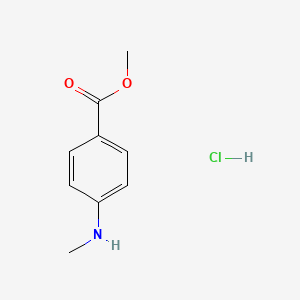

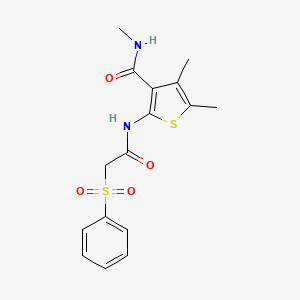

3-Ethoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1247894-17-2 . It has a molecular weight of 201.25 and is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethoxybenzene group attached to a sulfonamide group . The InChI code for this compound is 1S/C8H11NO3S/c1-2-12-7-4-3-5-8 (6-7)13 (9,10)11/h3-6H,2H2,1H3, (H2,9,10,11) .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 128-131 degrees Celsius .Aplicaciones Científicas De Investigación

Antitumor Activity

Sulfonamide compounds, including those structurally related to 3-Ethoxybenzene-1-sulfonamide, have shown promising antitumor activities. They have been evaluated for their ability to inhibit cancer cell growth through mechanisms such as cell cycle arrest and tubulin polymerization disruption. Compounds like E7010 and E7070, derived from sulfonamide-focused libraries, have progressed to clinical trials due to their potent cell cycle inhibitory effects, demonstrating the potential of sulfonamides in cancer treatment (Owa et al., 2002).

Environmental Monitoring

Sulfonamides, including derivatives of this compound, have been analyzed in environmental water samples to assess their impact. A method utilizing micro-solid phase extraction combined with high-performance liquid chromatography has been developed for the sensitive determination of sulfonamides in water, highlighting their environmental significance and the need for monitoring their presence (Zhou & Fang, 2015).

Chemical Synthesis and Modification

Research on sulfonamides has also focused on chemical synthesis and modification to explore their potential applications. For instance, a study on the amidation of azoxybenzenes with sulfonamides via rhodium(III)-catalyzed C–H activation demonstrates the versatility of sulfonamides in chemical synthesis, providing a method for generating new C–N bonds efficiently (Li & Deng, 2017).

Antimicrobial Activities

Sulfonamides have been historically recognized for their antimicrobial properties. Recent studies continue to explore novel sulfonamide derivatives for their effectiveness against various pathogenic strains of bacteria, suggesting ongoing interest in sulfonamides for treating infectious diseases (Ahmad & Farrukh, 2012).

Oxidation and Degradation Studies

Studies on the oxidation of sulfonamide antibiotics by chlorine dioxide have provided insights into the kinetics and reaction pathways involved in their degradation in water. This research is crucial for understanding the fate of sulfonamide antibiotics in aquatic environments and developing treatment methods to mitigate their impact (Ben et al., 2017).

Mecanismo De Acción

Target of Action

3-Ethoxybenzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial growth by targeting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, essential for DNA production in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the enzyme dihydropteroate synthetase, they prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the production of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for DNA synthesis in bacteria . This disruption leads to a halt in bacterial growth and replication .

Pharmacokinetics

Some sulfonamides are rapidly absorbed but slowly excreted, resulting in maintenance of adequate blood level for long periods .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, an essential component for DNA synthesis, this compound effectively halts the growth and replication of bacteria .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Direcciones Futuras

While specific future directions for 3-Ethoxybenzene-1-sulfonamide are not available, sulfonamides in general continue to be an area of active research due to their broad spectrum of pharmacological activities . Further studies could explore the potential applications of this compound in various disease states.

Análisis Bioquímico

Cellular Effects

Sulfonamides are known to have effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization

Molecular Mechanism

The molecular mechanism of action of 3-Ethoxybenzene-1-sulfonamide is not well established. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the production of folic acid in bacteria, which is crucial for their growth

Metabolic Pathways

Sulfonamides are known to interfere with the metabolic pathways of bacteria, specifically the synthesis of folic acid

Propiedades

IUPAC Name |

3-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHKCLLFOXVFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1247894-17-2 |

Source

|

| Record name | 3-ethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

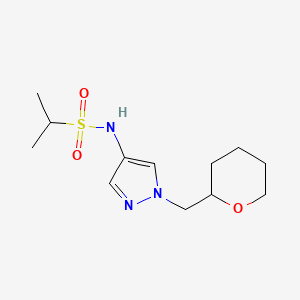

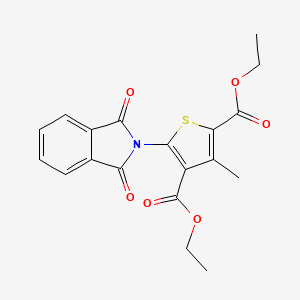

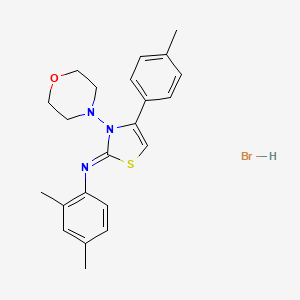

![N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2797998.png)

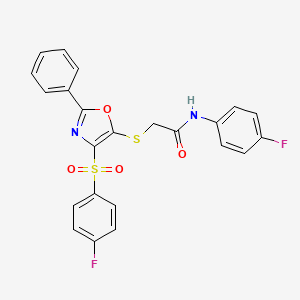

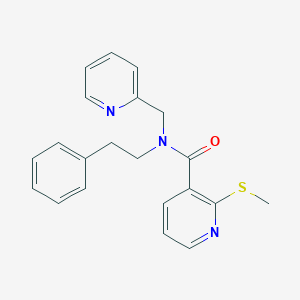

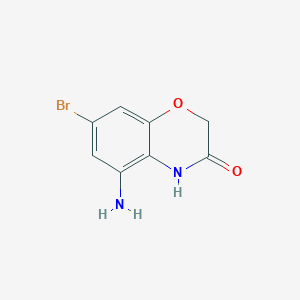

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)

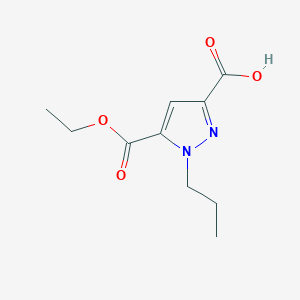

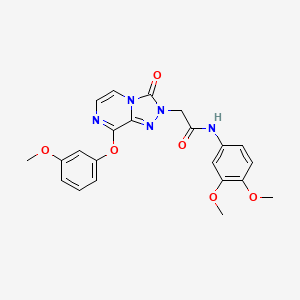

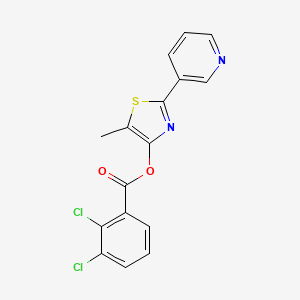

![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)